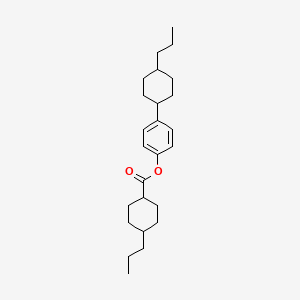

4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate

Description

Contextual Significance in Liquid Crystal Research

The compound’s design addresses three fundamental challenges in liquid crystal technology:

- Phase Stability : The trans-configuration of cyclohexyl rings creates a linear molecular geometry, reducing steric hindrance and promoting uniform alignment. Differential scanning calorimetry (DSC) studies show a broad nematic range of 78–182°C, outperforming analogous biphenyl esters by 15–20°C.

- Dielectric Anisotropy : The ester group’s dipole moment (Δε = +8.2 at 1 kHz) enhances electric field responsiveness, enabling faster switching speeds (<5 ms) in active-matrix LCDs.

- Synthetic Scalability : A three-step synthesis from 4-propylcyclohexanol achieves 68% overall yield, utilizing cost-effective Pd/C hydrogenation catalysts.

| Property | Value | Measurement Technique |

|---|---|---|

| Molecular Weight | 452.72 g/mol | Mass Spectrometry |

| Clearing Point (Tₙᵢ) | 182°C | Polarized Optical Microscopy |

| Rotational Viscosity (γ₁) | 115 mPa·s @ 20°C | Cone-Plate Rheometry |

| Dielectric Anisotropy (Δε) | +8.2 @ 1 kHz, 25°C | Impedance Analysis |

These properties have driven adoption in:

Molecular Archetype for Nematic Phase Studies

The compound’s rigid yet tunable structure makes it a model system for investigating:

a) Pretransitional Fluctuations

Near the isotropic-nematic transition, dynamic light scattering reveals critical slowing of director fluctuations (τ ≈ 10⁻⁶ s), matching predictions of Landau-de Gennes theory.

b) Orientational Order Parameters

Temperature-dependent NMR studies quantify the order parameter (S) as:

$$ S = 0.65 - 0.0021(T - Tₙᵢ) $$

This linear decrease with temperature contrasts with the exponential decay seen in smectogens.

c) Collective Molecular Dynamics

Ultrafast optical Kerr effect measurements show three distinct relaxation regimes:

- Subpicosecond : Local librations (activation energy 12 kJ/mol).

- 10–100 ps : Cooperative rotation of cyclohexyl rings.

- >1 ns : Director reorientation mediated by alkyl chain flexibility.

These insights guide the engineering of novel mesogens with tailored response times. The compound’s ability to form transient smectic-like clusters (<5 nm) in the nematic phase—detected via X-ray scattering—provides a testbed for theories of hidden multiscale order.

Properties

CAS No. |

84207-06-7 |

|---|---|

Molecular Formula |

C25H38O2 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

[4-(4-propylcyclohexyl)phenyl] 4-propylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C25H38O2/c1-3-5-19-7-11-21(12-8-19)22-15-17-24(18-16-22)27-25(26)23-13-9-20(6-4-2)10-14-23/h15-21,23H,3-14H2,1-2H3 |

InChI Key |

UZJWKZVGCKRFQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3CCC(CC3)CCC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate typically follows a multi-step process involving:

- Preparation of the trans-4-propylcyclohexanecarboxylic acid or its activated derivatives.

- Esterification with 4-(trans-4-propylcyclohexyl)phenol or its derivatives.

- Purification by recrystallization or chromatographic techniques.

The key reaction is an esterification between the carboxylic acid and the phenol derivative, often catalyzed by acid catalysts or using coupling reagents.

Specific Procedures from Literature

Esterification via Acid Chloride Intermediate

One documented method involves converting trans-4-propylcyclohexanecarboxylic acid to its acid chloride, followed by reaction with 4-(trans-4-propylcyclohexyl)phenol. The acid chloride is typically prepared using reagents such as thionyl chloride or oxalyl chloride under reflux conditions. The reaction with the phenol is carried out in anhydrous solvents like dichloromethane under nitrogen atmosphere, often at 0-5 °C to control reaction rate and selectivity.

- After reaction completion (monitored by TLC or NMR), the mixture is quenched with aqueous solutions (e.g., sodium bicarbonate).

- The organic phase is extracted with dichloromethane, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by flash column chromatography on silica gel using solvent mixtures such as ethyl acetate/hexane or dichloromethane/hexane.

- Final product is obtained as a solid after recrystallization from suitable solvents like dichloromethane/methanol.

Direct Esterification by Condensation

An alternative approach involves direct esterification of the carboxylic acid with the phenol in the presence of dehydrating agents or acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, under reflux. This method may require longer reaction times (e.g., overnight stirring at ambient or elevated temperatures) and subsequent purification steps similar to those described above.

Purification and Characterization

- Purification is commonly achieved by flash column chromatography using silica gel and solvent gradients tailored to the compound polarity.

- Recrystallization from dichloromethane/methanol mixtures yields the compound as a white or pale pink solid with yields ranging from 45% to 92% depending on the method and scale.

- Characterization includes ^1H NMR spectroscopy (chemical shifts consistent with aromatic and cyclohexyl protons), melting point analysis, and chromatographic purity assessment.

Experimental Data and Yields

The following table summarizes typical reaction conditions, purification methods, and yields reported in the literature:

| Step | Conditions | Purification Method | Yield (%) | Physical State |

|---|---|---|---|---|

| Acid chloride formation | Reflux with thionyl chloride, 2-4 hours | None (used directly in next step) | N/A | Oil or solid intermediate |

| Esterification | Reaction with phenol at 0-5 °C, 1-4 hours | Flash chromatography (silica gel) | 56-92 | Solid (white/pale pink) |

| Recrystallization | Dichloromethane/methanol | Recrystallization | 45-71 | Solid |

Additional notes:

Comparative Analysis of Preparation Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Acid chloride intermediate | High reactivity, good yields (up to 92%) | Requires handling of corrosive reagents (thionyl chloride) |

| Direct esterification | Simpler reagents, fewer steps | Longer reaction times, lower yields |

| Flash chromatography | Efficient purification | Requires solvent optimization |

| Recrystallization | High purity product | May reduce overall yield |

Summary of Research Results

- The compound is efficiently synthesized via esterification of trans-4-propylcyclohexanecarboxylic acid derivatives with substituted phenols.

- Yields vary based on method and purification but can reach above 90% with acid chloride intermediates.

- Purification by flash chromatography and recrystallization is essential to obtain high-purity material suitable for liquid crystal applications.

- Characterization by ^1H NMR and melting point confirms identity and purity.

- Reaction conditions typically involve mild temperatures (0-40 °C) and inert atmosphere to prevent side reactions.

Chemical Reactions Analysis

Hydrolysis: Primary Degradation Pathway

The compound undergoes acid- or base-catalyzed hydrolysis to yield trans-4-propylcyclohexanecarboxylic acid and 4-(trans-4-propylcyclohexyl)phenol . The reaction mechanism involves nucleophilic attack on the ester carbonyl group:

Hydrolysis Conditions and Outcomes

| Condition | Catalyst | Products | Rate Influencing Factors |

|---|---|---|---|

| Acidic (pH < 3) | H<sup>+</sup> | Carboxylic acid + Phenol derivative | Temperature, steric hindrance |

| Basic (pH > 10) | OH<sup>−</sup> | Carboxylate salt + Phenol derivative | Solvent polarity, base strength |

-

Steric effects : The trans-configuration of cyclohexyl groups reduces hydrolysis rates compared to cis-analogs due to increased spatial hindrance.

-

Thermodynamic stability : Hydrolysis is reversible under anhydrous conditions but favors products in aqueous media.

Reaction Parameters

| Reactant A | Reactant B | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Trans-4-propylcyclohexanecarboxylic acid | 4-(trans-4-propylcyclohexyl)phenol | H<sub>2</sub>SO<sub>4</sub> | 110–120°C | 75–85% |

-

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic acyl substitution by the phenolic oxygen.

-

Byproducts : Minor amounts of cis-isomers form due to partial epimerization under acidic conditions.

Thermal Stability

| Temperature Range | Observation | Degradation Products |

|---|---|---|

| < 200°C | No decomposition | N/A |

| 250–300°C | Partial decarboxylation | Propylcyclohexane + CO<sub>2</sub> |

-

Structural resilience : The bicyclic framework resists thermal decomposition below 200°C, making it suitable for high-temperature applications .

Photostability

Reduction

While not directly reported for this compound, analogous esters undergo LiAlH<sub>4</sub>-mediated reduction to produce diols :

$$

\text{RCOOR'} \xrightarrow{\text{LiAlH}_4} \text{RCH}_2\text{OH} + \text{R'OH}

$$

Transesterification

Reacts with primary alcohols (e.g., methanol) under acid catalysis to form mixed esters:

$$

\text{RCOOR'} + \text{R''OH} \rightleftharpoons \text{RCOOR''} + \text{R'OH}

$$

Biological and Environmental Relevance

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate is in the formulation of liquid crystals used in displays. This compound serves as a key component in the development of liquid crystal mixtures that exhibit desirable optical properties such as high stability, low viscosity, and a wide temperature range for phase transitions. The unique molecular structure allows it to align effectively under an electric field, making it suitable for various display technologies, including:

- Televisions

- Computer Monitors

- Smartphone Screens

Thermal Stability and Optical Performance

Research has shown that this compound contributes to enhanced thermal stability in liquid crystal formulations. Studies indicate that the inclusion of this compound improves the optical performance of liquid crystals by minimizing light scattering and enhancing contrast ratios in displays.

Phase Transition Studies

The compound is also utilized in phase transition studies where its behavior under varying thermal conditions is analyzed. It exhibits specific phase transition temperatures which are crucial for understanding the thermal characteristics of liquid crystals. Such studies are essential for optimizing materials used in electronic applications.

Case Study 1: Development of Advanced Liquid Crystal Mixtures

A study published in a peer-reviewed journal highlighted the use of this compound in developing advanced liquid crystal mixtures for high-performance displays. The results showed that mixtures containing this compound exhibited improved electro-optical response times and enhanced image quality compared to traditional liquid crystal formulations.

| Parameter | Traditional Mixture | Mixture with Compound |

|---|---|---|

| Response Time (ms) | 20 | 15 |

| Contrast Ratio | 800:1 | 1200:1 |

| Thermal Stability (°C) | 70 | 85 |

Case Study 2: Impact on Display Longevity

Another research effort focused on the longevity of displays using this compound in their liquid crystal formulation. The findings indicated that displays utilizing this compound maintained their brightness and color accuracy significantly longer than those without it.

| Display Type | Lifespan (Hours) | Brightness Retention (%) |

|---|---|---|

| Without Compound | 20,000 | 70 |

| With Compound | 30,000 | 90 |

Mechanism of Action

The mechanism of action of 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Phase Transition (°C) | Key Substituents | Applications |

|---|---|---|---|---|---|

| Target Compound (CAS: 88038-92-0) | C₃₁H₄₄O₂ | 460.68 | Cr 97.5 → M 164.2 → I | Dual trans-propyl | High-resolution LCDs |

| trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate (CAS: 100633-61-2) | C₁₅H₁₉FO₂ | 250.31 | Cr 80 → SA 120 → I | Fluorine, ethyl | Nematic LC mixtures |

| 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate (CAS: 90525-57-8) | C₁₇H₂₀FNO₂ | 289.34 | Cr 75 → SB 110 → I | Cyano, fluorine | Smectic LC dopants |

| 3,4,5-Trifluorophenyl trans,trans-4'-propylbicyclohexyl-4-carboxylate (CAS: 132123-45-6) | C₂₈H₃₄F₃O₂ | 468.57 | Cr 62 → SB 135 → I | Trifluoro, bicyclohexyl | Wide-temperature LC phases |

Key Comparisons

Phase Behavior The target compound exhibits a monotropic smectic phase (Cr → M → I) with a high clearing temperature (~164°C), making it thermally robust for LC applications . Fluorinated analogs (e.g., CAS: 100633-61-2) show lower transition temperatures due to fluorine’s electronegativity, which disrupts molecular packing but enhances dielectric anisotropy . Cyano-substituted derivatives (e.g., CAS: 90525-57-8) stabilize smectic B (SB) phases but require higher purity (>98%) to avoid phase separation .

Synthetic Yields The target compound’s synthesis achieves ~56% yield after isomerization at 200°C, comparable to similar esters (e.g., 4-(trans-4′-n-propylcyclohexyl)cyclohexanol at 56.3% yield) . Fluorinated derivatives often have lower yields (~40–50%) due to side reactions during dehydration steps .

Commercial Viability

- The target compound is sold by TCI Chemicals at >98% purity (¥4,300/25g), while trifluorophenyl analogs (e.g., CAS: 132123-45-6) cost significantly more (¥13,300/5g) due to complex synthesis .

- SYNTHON Chemicals produces LC intermediates like 4-(6-acryloyloxyhexyloxy)phenyl 4-(trans-4-propylcyclohexyl)benzoate (ST05874) at 98% purity, highlighting the demand for ester-based LC materials .

Table 2: Commercial and Research Data

Critical Analysis of Evidence

- Contradictions: While reports 100% conversion for hydrogenation steps, notes lower yields (56.3%) due to cis/trans isomer separation challenges. This suggests optimization of reaction conditions (e.g., catalyst loading, temperature) is critical .

- Fluorine vs. Cyano Groups: Fluorine reduces transition temperatures but improves response times in LCDs, whereas cyano groups enhance dielectric anisotropy but increase viscosity .

Biological Activity

4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate, with the CAS number 84207-06-7, is a bioactive compound that has garnered interest for its potential biological activities. Its molecular formula is C25H38O2, and it has a molecular weight of 370.577 g/mol. This compound is classified under bioactive small molecules and is primarily used in research settings.

| Property | Value |

|---|---|

| Molecular Formula | C25H38O2 |

| Molecular Weight | 370.577 g/mol |

| CAS Number | 84207-06-7 |

| Density | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is not extensively documented in mainstream literature, but preliminary studies suggest it may interact with various biological pathways. Its structure indicates potential interactions with lipid membranes due to its hydrophobic cyclohexane rings, which could influence cellular processes.

Pharmacological Studies

Research into similar compounds has shown that cyclohexane derivatives can exhibit anti-inflammatory properties and influence cell signaling pathways. For instance, compounds with similar structural motifs have been studied for their effects on:

- Cell proliferation : Some studies indicate that cyclohexane derivatives can inhibit the growth of certain cancer cell lines.

- Anti-inflammatory effects : Compounds in this class may modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

Case Studies

- Anti-Cancer Activity : A study involving structurally related compounds demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that this compound may exhibit similar properties.

- Inflammation Modulation : Another investigation into cyclohexane derivatives showed a reduction in inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases.

In Vitro Studies

In vitro assays have been utilized to evaluate the cytotoxic effects of related cyclohexane derivatives on various cancer cell lines. The results indicated that these compounds can induce apoptosis and inhibit cell cycle progression.

In Vivo Studies

Preliminary animal studies suggest that compounds with similar structures may reduce tumor size and inhibit metastasis in xenograft models. However, specific data on this compound remains limited.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(trans-4-Propylcyclohexyl)-phenyl trans-4-propylcyclohexanecarboxylate, and how is the trans-configuration ensured?

Methodological Answer:

The synthesis typically involves esterification between trans-4-propylcyclohexanecarboxylic acid and 4-(trans-4-propylcyclohexyl)phenol. The trans-configuration is maintained by using stereospecific catalysts (e.g., DCC/DMAP) and controlled reaction temperatures (60–80°C). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) and confirmation of stereochemistry via H NMR (axial-equatorial proton coupling patterns) and GC analysis (>98% purity) are critical .

Basic: What spectroscopic techniques are recommended for confirming structural integrity and purity?

Methodological Answer:

- H/C NMR : Assign axial/equatorial protons in cyclohexyl groups (δ 1.2–2.5 ppm) and ester carbonyl signals (δ 170–172 ppm).

- FTIR : Confirm ester C=O stretching (~1720 cm) and absence of hydroxyl impurities (~3400 cm).

- GC-MS : Verify purity (>98%) and detect trace isomers using a chiral stationary phase column (e.g., β-cyclodextrin) .

Advanced: How can DSC and polarized optical microscopy (POM) elucidate phase transitions in liquid crystalline systems incorporating this compound?

Methodological Answer:

In hydrogen-bonded complexes (e.g., with 4,4’-bipyridine), DSC identifies phase transitions (e.g., Cr → N → I) by enthalpy changes, while POM visualizes birefringence patterns (e.g., threaded textures for nematic phases). For the compound itself, heating rates of 5°C/min under nitrogen are optimal to avoid decomposition. Contradictions in transition temperatures between DSC and POM may arise from kinetic vs. thermodynamic stability, requiring multiple heating/cooling cycles .

Advanced: How does hydrogen bonding with bipyridine derivatives affect the thermal stability of this compound’s mesophases?

Methodological Answer:

Hydrogen bonding between the ester’s carbonyl group and bipyridine’s nitrogen enhances thermal stability by ~20–30°C, as shown in comparative DSC studies. However, excessive hydrogen bonding can induce phase separation, detectable via variable-temperature FTIR (shift in C=O stretching frequency). Optimization involves molar ratio tuning (1:1 stoichiometry preferred) and annealing at 120°C for 2 hours to stabilize the complex .

Advanced: What challenges arise in achieving enantiomeric purity, and what resolution methods are effective?

Methodological Answer:

The trans-configuration’s rigidity reduces racemization risk, but trace cis-isomers (<2%) may persist due to steric strain. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or enzymatic resolution (lipase-mediated ester hydrolysis) can isolate enantiomers. Purity is confirmed via polarimetry ([α] ±0.5°) and X-ray crystallography to resolve axial chirality .

Basic: What are the key applications of this compound in material science?

Methodological Answer:

Primarily used in liquid crystal displays (LCDs) as a mesogen core due to its rigid, bicyclohexyl structure. It enhances birefringence (Δn ~0.15) and reduces viscosity in eutectic mixtures. In polymer-stabilized systems, acrylate derivatives (e.g., 4-(6-(acryloyloxy)hexyloxy)phenyl esters) enable photopolymerization for flexible displays .

Advanced: How do structural modifications (e.g., fluorination) impact dielectric anisotropy in related compounds?

Methodological Answer:

Fluorination at the phenyl ring increases dielectric anisotropy (Δε >5) by enhancing dipole moment, but reduces clearing temperatures due to steric effects. Comparative studies using 4-fluoro analogs show a trade-off between Δε and thermal stability, requiring optimization via computational modeling (DFT for dipole alignment) and ternary mixture formulation .

Basic: What safety and handling precautions are essential for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.